Methoxyiminoacetic acid ethyl ester

Cephalosporin synthesis Acylation kinetics Process optimization

Methoxyiminoacetic acid ethyl ester (CAS 68786-31-2) is a versatile α-methoxyimino ester with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol. This compound serves as a pivotal intermediate in the synthesis of β-lactam antibiotics, notably third-generation cephalosporins such as cefotaxime, ceftriaxone, and cefepime.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
Cat. No. B1367251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyiminoacetic acid ethyl ester
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C=NOC
InChIInChI=1S/C5H9NO3/c1-3-9-5(7)4-6-8-2/h4H,3H2,1-2H3/b6-4+
InChIKeyYXJZAMRXWYECTM-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxyiminoacetic Acid Ethyl Ester: A Critical Cephalosporin and Agrochemical Building Block


Methoxyiminoacetic acid ethyl ester (CAS 68786-31-2) is a versatile α-methoxyimino ester with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol . This compound serves as a pivotal intermediate in the synthesis of β-lactam antibiotics, notably third-generation cephalosporins such as cefotaxime, ceftriaxone, and cefepime [1][2]. Its structural utility also extends to the agrochemical sector, where it is a key precursor for strobilurin-type fungicides [3]. The ethyl ester moiety and the reactive methoxyimino group provide a unique chemical handle for acylation, cyclization, and nucleophilic substitution reactions, enabling the efficient construction of complex pharmacophores [4].

Why Procuring Methoxyiminoacetic Acid Ethyl Ester is Not a Generic Commodity Decision


The substitution of methoxyiminoacetic acid ethyl ester with a seemingly similar analog like its methyl ester or hydroxyimino counterpart is fraught with risk due to critical differences in reactivity, stereochemical outcomes, and downstream biological activity. The ethyl ester group provides a specific balance of lipophilicity and hydrolytic stability that governs its behavior in acylation and cyclization reactions, directly impacting yield and purity in the synthesis of advanced intermediates . Furthermore, the stereochemical integrity (Z- vs. E-isomer) of the methoxyimino group is not a trivial detail; it is a decisive factor in the biological efficacy of the final cephalosporin antibiotic or fungicide, with the Z-isomer being essential for potent antimicrobial activity [1]. Using an alternative without rigorous comparative data on these parameters can lead to failed syntheses, sub-potent final products, and costly process re-validation in a regulated manufacturing environment [2].

Quantitative Differentiation of Methoxyiminoacetic Acid Ethyl Ester: A Head-to-Head Evidence Guide


Ester Moiety Impact on Reactivity: Ethyl Ester Provides a More Controllable Acylation Profile Compared to the Methyl Ester

In the synthesis of cephalosporin intermediates, the choice of ester protecting group is critical. Patent data shows that using the ethyl ester (methoxyiminoacetic acid ethyl ester) provides a more favorable and controllable reaction profile in acylation steps compared to the more reactive methyl ester. This is crucial for minimizing side reactions and achieving higher yields of the desired 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid ethyl ester intermediate .

Cephalosporin synthesis Acylation kinetics Process optimization

Stereochemical Purity Drives Biological Efficacy: The Z-Isomer is Essential for Potent Cephalosporin Antibiotics

The methoxyimino group in cephalosporin antibiotics like cefotaxime, ceftriaxone, and cefepime exists in the syn or Z configuration. This stereochemistry is not arbitrary; it is a direct determinant of the drug's ability to inhibit bacterial cell wall synthesis. The (Z)-methoxyiminoacetic acid ethyl ester is the required building block to install the correct stereochemistry. The (E)-isomer leads to a significantly less active or completely inactive antibiotic [1][2].

Antimicrobial activity β-lactam antibiotics Stereochemistry

Synthesis Efficiency: Continuous Flow Process Delivers Higher and More Consistent Yields

A modern continuous flow synthesis method has been developed for the key intermediate ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate, which is derived from the target compound. This patented process overcomes the limitations of traditional batch synthesis, which often suffers from yield fluctuation and unstable product quality due to complex, multi-step operations [1].

Continuous manufacturing Process chemistry Cephalosporin intermediates

Lipophilicity (LogP) Guides Solvent Selection and Purification Strategy

The calculated partition coefficient (LogP) of 0.14090 for the related compound ethyl 2-methoxyimino-3-oxobutanoate (CAS 60846-14-2) provides a quantitative basis for understanding its behavior in extraction and purification steps. This value, indicative of moderate hydrophilicity, contrasts with more lipophilic analogs and informs the choice of extraction solvents and chromatographic conditions .

Physicochemical properties Process development Purification

High-Value Applications for Methoxyiminoacetic Acid Ethyl Ester Where Differentiation Matters Most


Synthesis of Third-Generation Cephalosporin Antibiotics (e.g., Cefotaxime, Ceftriaxone, Cefepime)

This is the primary industrial application. The compound is used to build the critical (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain, which is essential for the broad-spectrum activity and β-lactamase stability of these life-saving antibiotics. The stereochemical purity of the starting material directly dictates the potency and efficacy of the final drug substance . The ability to use a continuous flow process for the subsequent intermediate also offers a significant advantage in cost and quality control for large-scale antibiotic manufacturing .

Development and Manufacture of Strobilurin-Type Agricultural Fungicides

The (E)-methoxyiminoacetamide moiety, which can be accessed from methoxyiminoacetic acid ethyl ester, is a core pharmacophore in commercial fungicides like azoxystrobin. Patents describe the synthesis of these compounds from methoxyiminoacetic acid derivatives . The ability to selectively synthesize the more active E-isomer of the final acetamide is a key process advantage, as documented in patent literature focusing on high-yield, high-ratio E-isomer production .

Process R&D for Advanced Pharmaceutical Intermediates

In process research and development, the controlled reactivity of the ethyl ester group, compared to a methyl ester, makes it the preferred starting material for optimizing complex multi-step syntheses . Its moderate lipophilicity (LogP ~0.14) also makes it an ideal model compound for developing robust extraction and purification protocols, which can be scaled to manufacturing .

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